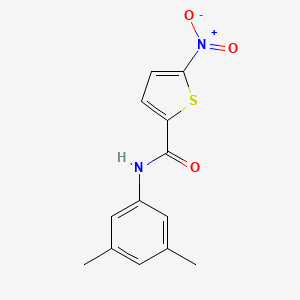

N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide

描述

Background and Significance of N-(3,5-Dimethylphenyl)-5-Nitrothiophene-2-Carboxamide

This compound belongs to the class of nitro-substituted thiophene carboxamides, which are characterized by their electron-deficient aromatic systems. The nitro group at the 5-position of the thiophene ring enhances electrophilic reactivity, enabling interactions with biological targets such as kinases and enzymes involved in oxidative stress pathways. The 3,5-dimethylphenyl substituent contributes steric bulk and hydrophobicity, potentially improving membrane permeability and target binding affinity.

Structurally analogous compounds, such as 5-nitrothiophene-2-carboxamide (CAS 5832-00-8), have demonstrated anticancer and antimicrobial activities in preclinical studies. The addition of the dimethylphenyl group in this derivative may further modulate pharmacokinetic properties, such as metabolic stability, by shielding the carboxamide linkage from enzymatic hydrolysis. Computational studies suggest that the planar thiophene ring facilitates π-π stacking interactions with aromatic residues in protein binding pockets, a feature critical for inhibiting enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases.

Overview of Thiophene Derivatives in Organic and Medicinal Chemistry

Thiophene-based compounds occupy a central role in drug discovery due to their synthetic adaptability and diverse pharmacological profiles. The thiophene ring serves as a bioisostere for benzene, offering improved solubility and reduced toxicity while retaining aromaticity. For example, FDA-approved drugs such as clopidogrel (an antiplatelet agent) and tiaprofenic acid (a nonsteroidal anti-inflammatory drug) highlight the therapeutic utility of thiophene scaffolds.

The electronic properties of thiophene derivatives can be finely tuned through substitutions. Nitro groups, as seen in this compound, introduce strong electron-withdrawing effects, which polarize the ring system and enhance interactions with nucleophilic regions of biological targets. Carboxamide functionalities further augment hydrogen-bonding potential, critical for achieving high-affinity binding to enzymes or receptors. Recent advances in metal-catalyzed synthesis, such as copper-mediated cyclization and multicomponent reactions, have expanded access to complex thiophene derivatives, enabling rapid exploration of structure-activity relationships (SAR).

Table 1: Comparative Analysis of Select Thiophene Derivatives

| Compound | Substitution Pattern | Biological Activity | Key Interactions |

|---|---|---|---|

| Clopidogrel | Methyl ester at C2 | Antiplatelet | P2Y12 receptor antagonism |

| Tiaprofenic acid | Propionic acid at C2 | Anti-inflammatory | COX inhibition |

| 5-Nitrothiophene-2-carboxamide | Nitro at C5, carboxamide at C2 | Antimicrobial, Anticancer | Enzyme active site binding |

| This compound | Nitro at C5, 3,5-dimethylphenyl carboxamide | Under investigation | Putative kinase inhibition |

Objectives and Scope of the Research

This article aims to consolidate existing knowledge on this compound, with a focus on its:

- Chemical Synthesis : Evaluation of synthetic routes, including Gewald-type reactions or metal-catalyzed cross-couplings, to access the target molecule.

- Structural Characterization : Analysis of spectroscopic data (e.g., NMR, IR) and computational modeling to elucidate electronic and steric properties.

- Pharmacological Potential : Preliminary insights into its mechanism of action, drawing parallels to structurally related thiophene derivatives with documented bioactivity.

属性

IUPAC Name |

N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-8-5-9(2)7-10(6-8)14-13(16)11-3-4-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTLFUDZKMJJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 3,5-dimethylaniline with 5-nitrothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions typically involve stirring the reaction mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted carboxamides.

科学研究应用

Biological Activities

1. Antimicrobial Properties

Research indicates that N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action may involve the reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that disrupt cellular functions .

Case Study: Efficacy Against Resistant Strains

A study demonstrated that similar nitrothiophene compounds could act as radiosensitizers and bioreductively activated cytotoxins, enhancing radiotherapy effectiveness against resistant bacterial strains. The ability of this compound to interact with specific molecular targets suggests potential for overcoming antibiotic resistance.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Nitrothiophene derivatives are known to possess cytotoxic effects that can inhibit cancer cell proliferation. The structural similarity to other compounds that have shown promise in cancer treatment highlights its potential in this area .

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Nitro group on thiophene | Antimicrobial, Anticancer | Potential radiosensitizer |

| Nitrofurantoin | Nitro group on furan | Antibacterial | Requires reduction for activation |

| N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide | Similar thiophene structure | Anticancer | Explored for radiosensitization |

Future Research Directions

Ongoing research is necessary to further elucidate the mechanisms underlying the biological activities of this compound. Future studies could focus on:

- In Vivo Studies : Evaluating efficacy in animal models for both antimicrobial and anticancer applications.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

- Combination Therapies : Exploring synergistic effects with existing antibiotics or chemotherapeutics.

生物活性

N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Thiophene Derivative : The precursor thiophene-2-carboxylic acid is reacted with 3,5-dimethylaniline in the presence of a coupling agent.

- Nitro Substitution : The introduction of the nitro group at the 5-position of the thiophene ring is achieved through electrophilic aromatic substitution.

- Purification : The final product is purified using recrystallization techniques.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines with IC50 values indicating potent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.1 |

| KB-V1 | 14.0 |

| A549 | 15.6 |

The mechanism of action is believed to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects. It was tested against several bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.68 |

| Escherichia coli | 1.2 |

| Pseudomonas aeruginosa | 0.85 |

These findings suggest that this compound could be developed as a potential antimicrobial agent .

Case Studies

- In Vivo Studies : A case study involving the administration of this compound in animal models showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to penetrate tissues effectively and exert its therapeutic effects.

- Combination Therapy : Another study explored the synergistic effects of combining this compound with existing chemotherapeutics. The results indicated enhanced efficacy and reduced side effects when used in combination therapy for treating resistant cancer types .

相似化合物的比较

Key Comparison

Nitrothiophene-Based Antibacterials

Compound 24 (), N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, shares the 5-nitrothiophene-2-carboxamide core but incorporates a thiazole ring and difluorophenyl group. This structural variation likely enhances antibacterial activity by improving target (e.g., enzyme) binding through fluorine’s electronegativity and the thiazole’s heterocyclic interactions. The target compound’s 3,5-dimethylphenyl group, while lipophilic, lacks fluorine’s electronic effects, suggesting divergent biological targets or potency .

Substituent Effects on Solid-State Geometry

highlights the impact of meta-substituents on crystal packing in trichloro-acetamides. For example, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibits two molecules per asymmetric unit, influenced by steric and electronic effects of the dimethyl groups. In contrast, nitro-substituted analogs (e.g., nitro at meta positions) show altered lattice parameters due to stronger electron-withdrawing effects. The target compound’s nitrothiophene core and dimethylphenyl group may similarly influence its crystallinity, though direct data are unavailable .

Mechanistic and Electronic Considerations

- This contrasts with hydroxyl or methyl groups in hydroxynaphthalene analogs, which rely on hydrogen bonding or lipophilicity .

- Substituent Position: Meta-substituted dimethyl groups (3,5 positions) optimize steric and electronic effects across analogs. Fluorine or chlorine at these positions (e.g., in Compound 24) may increase polarity and target specificity .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 5-nitrothiophene-2-carbonyl chloride with 3,5-dimethylaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux. Monitor reaction progress via TLC.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .

- Optimization : Adjust stoichiometry (1:1 molar ratio), temperature (70–80°C), and catalyst (e.g., triethylamine) to improve yields (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Key Techniques :

- NMR : H and C NMR to confirm aromatic protons (δ 6.8–7.5 ppm for phenyl; δ 7.2–8.1 ppm for thiophene) and carboxamide carbonyl (δ ~165 ppm) .

- IR : Peaks at ~1670 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H] at m/z 293.3 .

Q. How do meta-substituents (e.g., methyl groups) influence the compound’s solid-state geometry?

- Structural Insights :

- Crystallography : X-ray diffraction reveals that 3,5-dimethylphenyl groups induce torsional angles of ~13° between the thiophene and aryl rings, promoting planar stacking.

- Hydrogen Bonding : Weak C–H⋯O interactions stabilize the crystal lattice, as observed in related N-aryl carboxamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Analytical Framework :

- Dose-Response Studies : Test across a broad concentration range (e.g., 1–100 µM) to identify therapeutic vs. toxic thresholds .

- Mechanistic Profiling : Use enzymatic assays (e.g., kinase inhibition) or cell-based models (e.g., apoptosis markers) to clarify target specificity .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) to the phenyl ring to enhance selectivity .

Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?

- In Silico Approaches :

- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and bioavailability (Lipinski compliance).

- Docking Studies : Map interactions with biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

- Refinement Strategies :

- Software : Use SHELXL for small-molecule refinement; resolve disorder via PART commands for flexible substituents .

- Hydrogen Bonding : Apply restraints to H-atom positions in SHELX to model weak C–H⋯O/S interactions accurately .

- Data Quality : Collect high-resolution (<1.0 Å) datasets at low temperature (100 K) to minimize thermal motion artifacts .

Key Recommendations

- Synthesis : Prioritize recrystallization over chromatography for scalability .

- Structural Analysis : Combine XRD with DFT calculations to validate intermolecular interactions .

- Biological Studies : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to contextualize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。